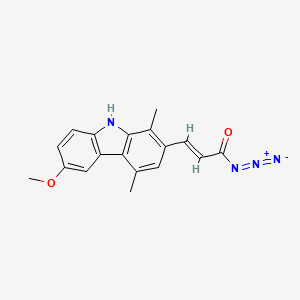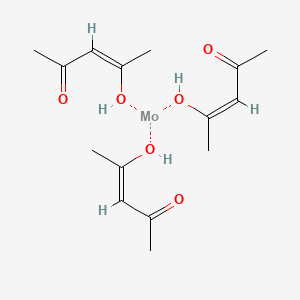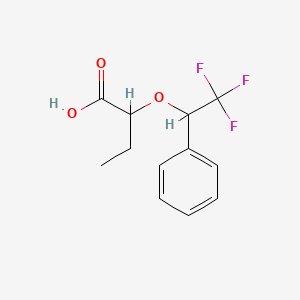
Methyl (hydroxymethyl)(methoxymethyl)-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (hydroxymethyl)(methoxymethyl)-carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This compound is characterized by the presence of a carbamate group attached to a methyl group, a hydroxymethyl group, and a methoxymethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (hydroxymethyl)(methoxymethyl)-carbamate typically involves the reaction of methyl carbamate with formaldehyde and methanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{Methyl carbamate} + \text{Formaldehyde} + \text{Methanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as acid or base catalysts, can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (hydroxymethyl)(methoxymethyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formyl derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (hydroxymethyl)(methoxymethyl)-carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical tool for studying enzyme inhibition.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of Methyl (hydroxymethyl)(methoxymethyl)-carbamate involves the inhibition of specific enzymes, particularly those containing serine residues in their active sites. The carbamate group forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This inhibition can disrupt various biochemical pathways, making the compound effective as a pesticide or pharmaceutical agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl carbamate: Lacks the hydroxymethyl and methoxymethyl groups.
Dimethyl carbamate: Contains two methyl groups instead of hydroxymethyl and methoxymethyl groups.
Uniqueness
Methyl (hydroxymethyl)(methoxymethyl)-carbamate is unique due to the presence of both hydroxymethyl and methoxymethyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different pharmacological and biochemical properties compared to other carbamates.
Propriétés
Numéro CAS |
93859-58-6 |
|---|---|
Formule moléculaire |
C5H11NO4 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
methyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c1-9-4-6(3-7)5(8)10-2/h7H,3-4H2,1-2H3 |
Clé InChI |
QNYFBSABYYASCB-UHFFFAOYSA-N |
SMILES canonique |
COCN(CO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



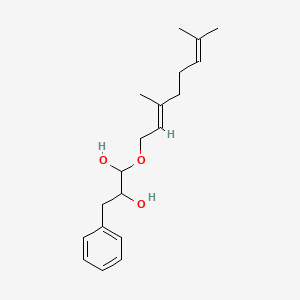
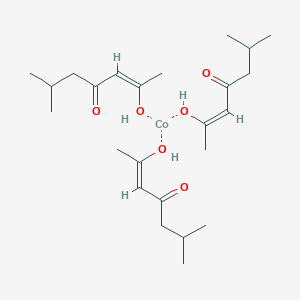
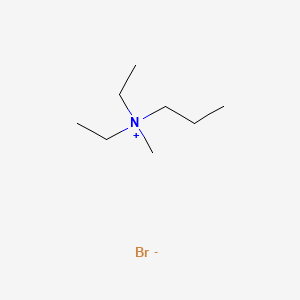


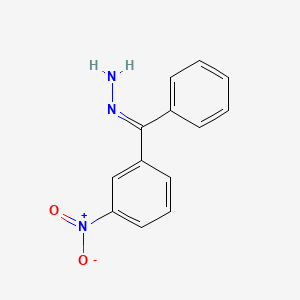

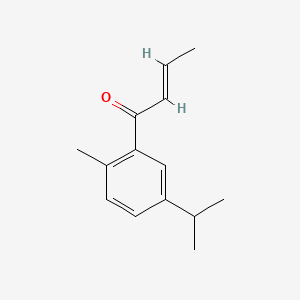
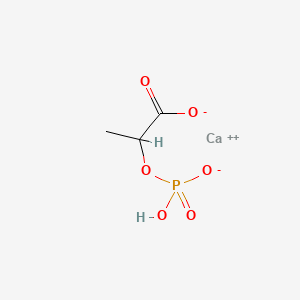
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
